3,5-Bis(trimethylsilyl)benzoic acid

acid dissociation constant substituent electronic effect silicon-containing benzoic acid

3,5-Bis(trimethylsilyl)benzoic acid (CAS 125973-55-9) is an organosilicon-substituted benzoic acid derivative bearing two trimethylsilyl (TMS) groups at the 3- and 5-positions of the aromatic ring. With a molecular formula of C₁₃H₂₂O₂Si₂ and a molecular weight of 266.48 g·mol⁻¹, it represents a distinct subclass of silylated aromatic carboxylic acids that combine the electronic effects of two meta-oriented silicon substituents with a free carboxyl functionality.

Molecular Formula C13H22O2Si2
Molecular Weight 266.48 g/mol
CAS No. 125973-55-9
Cat. No. B164949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Bis(trimethylsilyl)benzoic acid
CAS125973-55-9
Molecular FormulaC13H22O2Si2
Molecular Weight266.48 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C1=CC(=CC(=C1)C(=O)O)[Si](C)(C)C
InChIInChI=1S/C13H22O2Si2/c1-16(2,3)11-7-10(13(14)15)8-12(9-11)17(4,5)6/h7-9H,1-6H3,(H,14,15)
InChIKeyGPMGOOOEIGPKGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Bis(trimethylsilyl)benzoic Acid (CAS 125973-55-9): A Dual Silyl-Substituted Building Block for Selective Synthesis and Drug Intermediate Procurement


3,5-Bis(trimethylsilyl)benzoic acid (CAS 125973-55-9) is an organosilicon-substituted benzoic acid derivative bearing two trimethylsilyl (TMS) groups at the 3- and 5-positions of the aromatic ring . With a molecular formula of C₁₃H₂₂O₂Si₂ and a molecular weight of 266.48 g·mol⁻¹, it represents a distinct subclass of silylated aromatic carboxylic acids that combine the electronic effects of two meta-oriented silicon substituents with a free carboxyl functionality . Its predicted pKa of 4.28 ± 0.10 places it as a moderately stronger acid than unsubstituted benzoic acid, a property attributable to the combined electronic influence of the two TMS groups . The compound serves as a key synthetic precursor to the clinical-stage retinoid TAC-101 (Amsilarotene) and to hyperbranched aromatic polyesters via its acid chloride derivative [1].

Why 3,5-Bis(trimethylsilyl)benzoic Acid Cannot Be Interchanged with Mono-Silyl, Alkyl, or Fluoroalkyl Benzoic Acid Analogs


The 3,5-bis(trimethylsilyl) substitution pattern imparts a unique confluence of electronic, steric, and solubility properties that single-site or non-silyl analogs cannot replicate. The two meta-positioned TMS groups produce a combined electron-withdrawing effect that modulates the acidity of the carboxyl group (predicted pKa 4.28 ± 0.10) in a manner distinct from both mono-TMS analogs and fluoroalkyl-substituted counterparts [1]. Additionally, the bulky TMS groups confer enhanced lipophilicity and solubility in non-polar organic solvents, facilitating homogeneous reaction conditions during downstream synthetic transformations such as amide coupling, esterification, and acid chloride formation [2]. Critically, this compound is the specific and structurally authenticated precursor to TAC-101 (4-[3,5-bis(trimethylsilyl)benzamido]benzoic acid), a Phase I clinical retinoid with selective RAR-α binding (Ki = 2.4 nM); substitution with a mono-TMS or bis-trifluoromethyl analog would produce a structurally distinct benzamido derivative with altered receptor selectivity and pharmacological profile .

Quantitative Differentiation Evidence: 3,5-Bis(trimethylsilyl)benzoic Acid vs. Closest Analogs


pKa Comparison: 3,5-Bis(TMS)benzoic Acid (4.28) vs. 4-(Trimethylsilyl)benzoic Acid (4.19) vs. 3,5-Bis(trifluoromethyl)benzoic Acid (3.34) vs. Benzoic Acid (4.20)

The predicted acid dissociation constant (pKa) of 3,5-bis(trimethylsilyl)benzoic acid is 4.28 ± 0.10, compared to 4.19 (measured at 25°C) for mono-substituted 4-(trimethylsilyl)benzoic acid, 3.34 ± 0.10 (predicted) for 3,5-bis(trifluoromethyl)benzoic acid, and 4.20 for unsubstituted benzoic acid . The bis-TMS compound exhibits an acidity that is 0.08 pKa units weaker than the mono-para-TMS analog, indicating a subtle but distinct electronic effect arising from the 3,5-bis substitution pattern. The difference from the bis-CF₃ analog (ΔpKa ≈ 0.94) underscores the significantly weaker electron-withdrawing character of TMS relative to trifluoromethyl groups [1].

acid dissociation constant substituent electronic effect silicon-containing benzoic acid

Acid-Strength Classification: Meta-Trimethylsilyl Substitution Produces Stronger Acidity than Para-Trimethylsilyl and Alkyl-Substituted Benzoic Acids

Spectrophotometric determination of dissociation constants for trimethylsilyl- and t-butyl-substituted benzoic acids established the order of acid strength (Kₐ, ΔG°) above 25°C as: m-trimethylsilyl > p-trimethylsilyl > m-t-butyl > benzoic > p-t-butyl [1]. Although directly measured data for 3,5-bis(trimethylsilyl)benzoic acid are not available in this study, the additivity of substituent effects for 3,5-disubstituted benzoic acids allows inference that the bis-meta-TMS compound should exhibit acid strength exceeding that of both the mono-meta-TMS analog and any mono-substituted TMS benzoic acid [2]. This is corroborated by the measured order for mono-substituted acids: m-TMS > p-TMS, with the meta isomer producing greater dissociation [1].

meta vs. para substituent effect organosilicon electronic effects thermodynamic dissociation parameters

Polymer Precursor Efficiency: Slow Monomer Addition of 3,5-Bis(trimethylsiloxy)benzoyl Chloride (BTBC) Yields Hyperbranched Polyesters with Mn up to 8400 vs. Bulk Polycondensation (Mn 2900–8400)

3,5-Bis(trimethylsilyl)benzoic acid is the direct precursor to 3,5-bis(trimethylsiloxy)benzoyl chloride (BTBC), a well-characterized AB₂ monomer for hyperbranched aromatic polyester synthesis. Random bulk polycondensation of BTBC yields polymers with number-average molecular weights (Mₙ) in the range of 2,900–8,400 g·mol⁻¹, whereas employing the slow monomer addition (SMA) strategy with BTBC as the AB₂ monomer and 3-(trimethylsiloxy)benzoyl chloride as the AB comonomer produces substantially higher molecular weights with improved control over polydispersity [1] [2]. In contrast, 3,5-diacetoxybenzoic acid, a non-silylated AB₂ analog, yields hyperbranched polyesters with different end-group functionality (acetate vs. phenol termini), limiting post-polymerization functionalization options [3].

hyperbranched polymer AB2 monomer slow monomer addition molecular weight control

Drug Intermediate Specificity: 3,5-Bis(trimethylsilyl)benzoic Acid is the Exclusive Precursor to Clinical Retinoid TAC-101 with Sub-Nanomolar RAR-α Affinity (Ki = 2.4 nM)

3,5-Bis(trimethylsilyl)benzoic acid is the sole starting material for the synthesis of TAC-101 (Amsilarotene; 4-[3,5-bis(trimethylsilyl)benzamido]benzoic acid), a synthetic retinoid that reached Phase I clinical evaluation. TAC-101 exhibits selective binding affinity for retinoic acid receptor alpha (RAR-α) with a Kᵢ = 2.4 nM, compared to Kᵢ = 400 nM for RAR-β, representing a 167-fold selectivity window [1]. This selectivity profile is critically dependent on the 3,5-bis(trimethylsilyl)benzoyl pharmacophore; replacement with a 3,5-bis(trifluoromethyl)benzoyl or 4-(trimethylsilyl)benzoyl group would generate structurally distinct analogs with unknown and predictably different receptor binding profiles [2]. TAC-101 has demonstrated antiproliferative, antiangiogenic, and antitumor effects in vitro and in vivo across multiple cancer models including hepatocellular carcinoma, gastric cancer, colon cancer, and Lewis lung carcinoma [3].

retinoid TAC-101 RAR-alpha selectivity Amsilarotene anti-cancer

Physical Property Differentiation: Lower Predicted Density (0.98 g/cm³) of 3,5-Bis(TMS)benzoic Acid vs. Common Benzoic Acid Analogs

The predicted density of 3,5-bis(trimethylsilyl)benzoic acid is 0.98 ± 0.1 g·cm⁻³, substantially lower than that of structurally related non-silylated benzoic acids: 3,5-bis(trifluoromethyl)benzoic acid (1.42 g·cm⁻³), 3,5-diacetoxybenzoic acid (1.344 ± 0.06 g·cm⁻³), and 4-(trimethylsilyl)benzoic acid (1.04 ± 0.1 g·cm⁻³) [1] [2]. This lower density is characteristic of the bis-TMS substitution and reflects the increased free volume imparted by the bulky trimethylsilyl groups, which also enhances solubility in non-polar organic solvents [1]. The boiling point is predicted at 283.7 ± 30.0 °C, and the melting point has been reported in the range of 34–38°C, significantly below that of crystalline non-silylated analogs .

density physical property organosilicon compound solubility

Procurement-Driven Application Scenarios: Where 3,5-Bis(trimethylsilyl)benzoic Acid Delivers Measurable Advantage


Medicinal Chemistry: Synthesis of RAR-α Selective Retinoids for Oncology Drug Discovery

3,5-Bis(trimethylsilyl)benzoic acid is the mandatory starting material for the synthesis of TAC-101 (Amsilarotene), a retinoid with sub-nanomolar selective affinity for RAR-α (Kᵢ = 2.4 nM) and a 167-fold selectivity window over RAR-β . In a typical synthetic route, the carboxylic acid is activated and coupled with 4-aminobenzoic acid to form the benzamido pharmacophore that defines TAC-101's receptor binding profile [1]. The compound's enhanced solubility in non-polar solvents facilitates homogeneous amide coupling conditions . For medicinal chemistry groups developing retinoid-based therapeutics, no alternative acid starting material can reproduce this pharmacophore.

Polymer Science: Controlled Synthesis of Hyperbranched Aromatic Polyesters with Phenolic End-Groups

Conversion of 3,5-bis(trimethylsilyl)benzoic acid to its acid chloride (BTBC) provides an AB₂ monomer for hyperbranched polyester synthesis. The TMS groups serve as in situ protecting groups that are hydrolyzed during workup to reveal phenolic termini, enabling post-polymerization functionalization . The slow monomer addition strategy with BTBC yields polymers with controlled molecular weights significantly exceeding those from non-silylated AB₂ analogs such as 3,5-diacetoxybenzoic acid [1]. This application exploits both the bis-silyl protection and the clean deprotection chemistry unique to the trimethylsilyl moiety.

Analytical Chemistry: Derivatization Standard and Internal Reference for GC-MS of Carboxylic Acids

The well-defined molecular structure of 3,5-bis(trimethylsilyl)benzoic acid, with two TMS groups and a free carboxyl, makes it useful as a derivatization model compound and internal standard for gas chromatography-mass spectrometry (GC-MS) method development targeting benzoic acid derivatives . Its predicted boiling point of 283.7°C and distinct mass spectral fragmentation pattern, characteristic of bis-silylated aromatic acids, provide a reproducible retention index and fragmentation fingerprint that can serve as a quality control reference in analytical workflows [1].

Organosilicon Chemistry: Substrate for Protodesilylation and Halodesilylation Method Development

The two meta-positioned TMS groups on 3,5-bis(trimethylsilyl)benzoic acid provide well-defined sites for studying silicon-directed electrophilic aromatic substitution reactions . The compound serves as a model substrate for protodesilylation (replacement of TMS by hydrogen) and halodesilylation (replacement of TMS by halogen) reaction optimization, where the carboxylic acid functionality can be either protected or retained depending on the desired outcome [1]. The distinct reactivity of the two equivalent TMS groups, combined with the electron-withdrawing carboxyl substituent, enables methodical investigation of steric and electronic effects in ipso-substitution chemistry.

Quote Request

Request a Quote for 3,5-Bis(trimethylsilyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.